Phenethyl pyruvate
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Overview
Description
Phenethyl pyruvate is an organic compound that belongs to the class of alpha-keto acids It is structurally characterized by a phenethyl group attached to a pyruvate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl pyruvate can be synthesized through several methods. One common approach involves the condensation of phenethyl alcohol with pyruvic acid under acidic conditions. Another method includes the esterification of phenethyl alcohol with pyruvic acid using a suitable catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as engineered Escherichia coli, can be utilized to convert phenylalanine into this compound through metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: Phenethyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid and carbon dioxide.
Reduction: It can be reduced to phenethyl lactate using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, forming derivatives such as phenethyl acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid
Reduction: Phenethyl lactate
Substitution: Phenethyl acetate
Scientific Research Applications
Phenethyl pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its role in metabolic pathways and its potential as a metabolic intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of phenethyl pyruvate involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes involved in metabolic pathways, such as pyruvate dehydrogenase and lactate dehydrogenase.
Pathways Involved: It plays a role in the glycolytic pathway and the citric acid cycle, where it can be converted into acetyl-CoA, entering the citric acid cycle for further metabolism.
Comparison with Similar Compounds
Phenethyl pyruvate can be compared with other similar compounds, such as:
Phenylpyruvate: Both compounds are alpha-keto acids, but phenylpyruvate lacks the ethyl group present in this compound.
Phenylacetate: This compound is structurally similar but lacks the keto group present in this compound.
Phenethyl acetate: While phenethyl acetate shares the phenethyl group, it is an ester rather than a keto acid.
Uniqueness: this compound’s unique combination of a phenethyl group and a pyruvate moiety gives it distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
20279-47-4 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-phenylethyl 2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
WSPONQFEXIMYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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